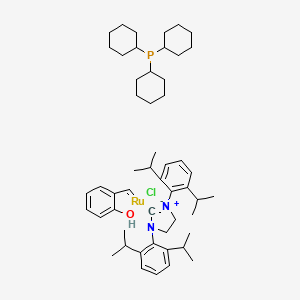

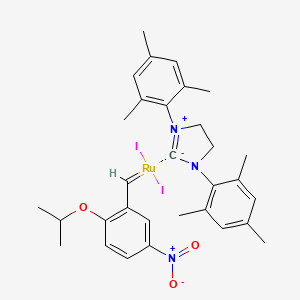

![molecular formula C12H7BrFN3 B6289734 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine CAS No. 2436770-79-3](/img/structure/B6289734.png)

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazopyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .

Synthesis Analysis

Imidazopyridine is synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Chemical Reactions Analysis

Imidazopyridines are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .科学研究应用

Synthesis of Imidazo[1,2-a]pyridines

The compound is used in the synthesis of imidazo[1,2-a]pyridines, a class of compounds that have attracted significant interest due to their diverse bioactivity . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Antiviral Applications

Imidazo[1,2-a]pyridines, which can be synthesized using this compound, have shown promising antiviral properties .

Antiulcer Applications

Imidazo[1,2-a]pyridines also exhibit antiulcer properties .

Antibacterial Applications

These compounds have demonstrated antibacterial properties .

Anticancer Applications

Imidazo[1,2-a]pyridines have shown anticancer properties . In fact, a study has discovered that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations . The lead compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .

Antifungal Applications

These compounds have also shown antifungal properties .

Antituberculosis Applications

Imidazo[1,2-a]pyridines have demonstrated antituberculosis properties .

Treatment of Multiple Myeloma

The compound has shown potential in the treatment of multiple myeloma. The transforming growth factor-β activated kinase (TAK1) is upregulated and overexpressed in multiple myeloma, and the compound has been found to inhibit TAK1 at nanomolar concentrations .

作用机制

Target of Action

The primary target of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine is the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .

Mode of Action

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine interacts with TAK1 by binding to the hinge region of the kinase . The compound inhibits TAK1 at nanomolar concentrations . The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .

Biochemical Pathways

The inhibition of TAK1 by 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine affects various biochemical pathways. TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these signaling pathways.

Pharmacokinetics

Compounds with lower clog p values generally exhibit good activity , suggesting that the compound may have favorable ADME properties.

Result of Action

The inhibition of TAK1 by 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine leads to significant molecular and cellular effects. For instance, the compound and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .

属性

IUPAC Name |

3-bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFN3/c13-12-11(8-3-5-9(14)6-4-8)16-10-2-1-7-15-17(10)12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEHTCULRMDJRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2N=C1)Br)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

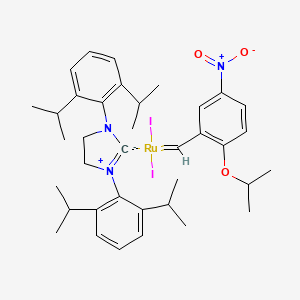

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)

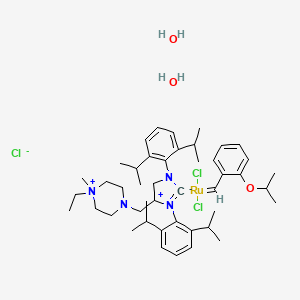

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)

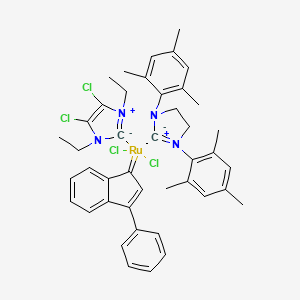

![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)

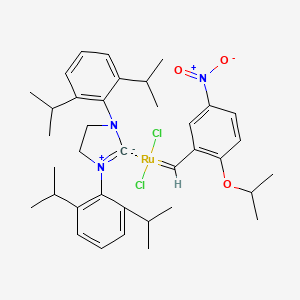

![1,3-Bis(2,4,6-triMePh)-4-[(triMeammonio)Me]imidazolidin-2-ylidene]-(2-iPrO-5-nitrobenzylidene)diClRu(II)Cl nitro-StickyCat Cl](/img/structure/B6289678.png)

![[AlPhos Palladium complex]](/img/structure/B6289682.png)

![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II)](/img/structure/B6289742.png)